N-(2-Fluorobenzyl)-2-butanamine hydrochloride
Overview
Description
N-(2-Fluorobenzyl)-2-butanamine hydrochloride: is an organic compound that belongs to the class of substituted amines It is characterized by the presence of a fluorobenzyl group attached to a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-2-butanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with 2-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Fluorobenzyl)-2-butanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of 2-fluorobenzyl ketone or aldehyde.
Reduction: Formation of 2-fluorobenzylamine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(2-Fluorobenzyl)-2-butanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It is also employed in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system. Its fluorinated structure enhances its metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group enhances its binding affinity to receptors and enzymes, leading to modulation of their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
- N-(2-Fluorobenzyl)-1-propanamine hydrochloride
- N-(2-Fluorobenzyl)-3-butanamine hydrochloride
- N-(2-Fluorobenzyl)-2-pentanamine hydrochloride
Comparison: N-(2-Fluorobenzyl)-2-butanamine hydrochloride is unique due to its specific butanamine backbone, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDNOUXARHNXFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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